9-ethyl-n,n-dimethyl-9h-purin-6-amine

Description

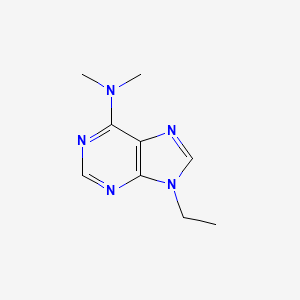

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-ethyl-N,N-dimethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-4-14-6-12-7-8(13(2)3)10-5-11-9(7)14/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSBNAHSAFSNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=CN=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202626 | |

| Record name | N(6)-Dimethyl-N(9)-ethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-22-5 | |

| Record name | N(6)-Dimethyl-N(9)-ethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(6)-Dimethyl-N(9)-ethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(6)-DIMETHYL-N(9)-ETHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWR86Y4WBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 9 Ethyl N,n Dimethyl 9h Purin 6 Amine and Analogues

Strategies for De Novo Synthesis of the Purine (B94841) Ring System

The de novo synthesis pathway builds the purine ring from simple acyclic precursors. nih.govyoutube.com This multi-step process involves the sequential formation of the pyrimidine (B1678525) ring followed by the annulation of the imidazole (B134444) ring. nih.govyoutube.com This route is fundamental in biochemistry and provides a versatile, albeit often lengthy, approach for creating structurally diverse purines from the ground up. nih.govnih.gov

The initial phase of de novo purine synthesis is the construction of a pyrimidine intermediate. nih.gov In biological systems, this begins with molecules like ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). youtube.comyoutube.com Chemical syntheses, however, often employ different starting points, focusing on cyclization reactions that yield a substituted pyrimidine ring amenable to further transformation. A cornerstone of this approach is the Traube purine synthesis, which traditionally starts with a pyrimidine derivative. youtube.com

Modern synthetic methods utilize a variety of cyclization strategies. mdpi.com For instance, multicomponent reactions can assemble pyrimidine rings from simpler fragments in a single step. mdpi.com Another common strategy involves the condensation of amidines with various building blocks. youtube.commdpi.com A critical intermediate in many de novo purine syntheses is a 4,5-diaminopyrimidine, as the two adjacent amino groups are perfectly positioned for the subsequent imidazole ring closure.

Table 1: Selected Strategies for Pyrimidine Ring Synthesis as Purine Precursors

| Strategy | Key Reactants | Resulting Intermediate | Reference(s) |

|---|---|---|---|

| Traube Synthesis | Pyrimidine derivative (e.g., with amino and nitroso groups) | 4,5-Diaminopyrimidine | youtube.com |

| Multicomponent Reaction | Ketones, Nitriles | Polysubstituted Pyrimidine | mdpi.com |

| Amidine Condensation | Amidines, α,β-Unsaturated Imines | Pyrimidinone | mdpi.com |

| From Cyanoacetic Ester | Guanidine, Cyanoacetic Ester | Substituted Hydroxypyrimidine | youtube.com |

Once a suitably substituted pyrimidine, such as a 4,5-diaminopyrimidine, is obtained, the next stage is the formation of the fused imidazole ring. acs.org This is typically achieved by reacting the diamine with a reagent that can provide the final carbon atom (C8) of the purine core. youtube.com Formamide or triethyl orthoformate are classic reagents for this purpose, leading to an unsubstituted C8 purine. acs.orgcore.ac.uk Using other reagents, such as acid anhydrides or acid chlorides, allows for the introduction of a substituent at the C8 position during the cyclization step. youtube.com

An alternative de novo strategy begins with a substituted imidazole precursor and subsequently constructs the pyrimidine ring onto it. core.ac.ukmdpi.com This approach can offer better control over the substitution pattern on the imidazole portion of the final purine. mdpi.com Key intermediates in this route include 5-amino-1-aryl-4-cyanoimidazoles, which can be cyclized with reagents like triethyl orthoformate and ammonia (B1221849) to form the 6-aminopurine structure. core.ac.ukresearchgate.net

Table 2: Common Reagents for Imidazole Ring Annulation on 4,5-Diaminopyrimidines

| Reagent | C8-Substituent in Product | Reference(s) |

|---|---|---|

| Formamide | Hydrogen | youtube.comacs.org |

| Triethyl Orthoformate / Formic Acid | Hydrogen | core.ac.uk |

| Acetic Anhydride | Methyl | youtube.com |

| Isothiocyanates | Amino | acs.org |

| Aldehydes (with oxidant) | Alkyl or Aryl | acs.org |

Targeted Derivatization and Functionalization of the Purine Nucleus

For synthesizing a specific compound like 9-ethyl-N,N-dimethyl-9H-purin-6-amine, a more direct and common approach is the stepwise functionalization of a pre-formed purine scaffold. This method typically begins with a commercially available and reactive purine, such as 6-chloropurine (B14466) or 2,6-dichloropurine (B15474), and sequentially introduces the desired substituents. nih.govresearchgate.net

Introducing an alkyl group, such as ethyl, onto the purine nitrogen is a critical step. Direct alkylation of a purine anion with an alkyl halide is a frequently used method. acs.orgresearchgate.net However, this reaction can produce a mixture of regioisomers, primarily the N9 and N7-alkylated products. nih.govacs.org The N9-substituted purine is generally the thermodynamically more stable and often the major product. nih.govacs.org Reaction conditions can be optimized to favor the N9 isomer, typically involving the use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with an ethylating agent like ethyl iodide. researchgate.netresearchgate.net In some cases, treatment of a purine with an alkylating agent in the presence of a base like sodium hydride in DMF can lead to exclusive N9-alkylation. researchgate.net

Table 3: Example Conditions for N9-Alkylation of Purines

| Purine Substrate | Alkylating Agent | Base / Solvent | Major Product | Reference(s) |

|---|---|---|---|---|

| 6-Chloropurine | Alkyl Halide | Base (e.g., K2CO3) | N9/N7 Mixture | nih.govacs.org |

| 2,6-Dichloropurine | Alkyl Halide | K2CO3 / DMF | N9-Alkyl | researchgate.net |

| 6-(Imidazol-1-yl)-2-chloropurine | Ethyl Iodide | NaH / DMF | N9-Ethyl | researchgate.net |

| Adenine (B156593) | Benzyl Bromide | Phase Transfer Catalyst | 9-Benzyladenine | researchgate.net |

The N,N-dimethylamino group at the C6 position is typically installed via a nucleophilic aromatic substitution reaction. Starting with an N9-ethyl-6-chloropurine intermediate, the chlorine atom at C6 serves as a good leaving group. Reaction with a suitable amine nucleophile displaces the chloride to form the C6-amino derivative. researchgate.net To obtain the final N,N-dimethylamino group, the intermediate is treated with dimethylamine. This reaction can be carried out under various conditions, including microwave-assisted protocols which can accelerate the process. researchgate.net The use of water as a solvent has also been reported as a "green chemistry" approach for this transformation. researchgate.net

The general procedure involves heating the 6-chloropurine derivative with an excess of the desired amine, either neat or in a suitable solvent like ethanol (B145695) or n-butanol. researchgate.netprepchem.com

The purine ring offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of analogues.

C2 and C8 Positions: The C2 and C8 positions are common targets for diversification. nih.gov Starting with 2,6-dichloropurine allows for selective amination at the C6 position, leaving the C2-chloro group intact for subsequent cross-coupling or substitution reactions. researchgate.net The C8 position can be functionalized through various methods, including lithiation followed by quenching with an electrophile, or palladium-catalyzed direct C-H arylation. nih.govmdpi.comnih.gov

N1, N3, and N7 Positions: While N9 is the most common site of alkylation, other ring nitrogens can also be substituted. nih.gov N7-alkylation is the most significant alternative, and specific conditions, such as using Grignard reagents or Lewis acid catalysts like SnCl4, can favor its formation. nih.govacs.org The N1 and N3 positions are generally less reactive towards alkylation but can be modified under specific circumstances. acs.org For instance, Rh-catalyzed amidation has been shown to occur at the N1 position of certain 6-arylpurine derivatives. nih.gov

Advanced Synthetic Approaches

Modern organic synthesis has moved towards methodologies that are not only efficient but also adhere to principles of green chemistry, offer high selectivity, and allow for the rapid generation of diverse compound libraries. These approaches are critical for creating novel purine analogues for various research applications.

Green Chemistry Principles in Purine Analogue Synthesis

Green chemistry aims to reduce or eliminate hazardous substances in the design and manufacturing of chemical products. rroij.com In purine synthesis, this often involves the use of microwave irradiation and environmentally benign solvents to accelerate reactions, increase yields, and minimize waste. ingentaconnect.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green tool, significantly reducing reaction times from hours to minutes while often improving product yields and purity compared to conventional heating. ingentaconnect.comacs.org For instance, the alkylation of purines, a key step in synthesizing N9-substituted analogues, can be optimized under microwave conditions. ub.edu The use of microwave heating can enhance the regioselectivity of N-alkylation, favoring the desired N9 isomer over the N7 isomer, especially when combined with specific base and solvent systems. ub.edu

The choice of solvent is another critical aspect of green synthesis. rroij.com While polar aprotic solvents like DMF and DMSO are common in purine chemistry, their environmental impact has led to the exploration of greener alternatives. nih.gov Research has shown that solvent mixtures, such as acetonitrile (B52724) and N-methyl-2-pyrrolidone (NMP), can be optimized for microwave-assisted reactions, where NMP efficiently absorbs microwave energy and acetonitrile helps solubilize the purine substrates. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Alkylation of Purines

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Often several hours to days nih.govub.edu | Typically minutes ingentaconnect.comacs.org |

| Energy Efficiency | Lower, due to bulk heating | Higher, due to direct molecular heating |

| Yields | Variable, sometimes lower ub.edu | Often higher yields ingentaconnect.comacs.org |

| Byproducts | Can lead to more side reactions | Reduced formation of byproducts ub.edu |

| Solvent Use | Often requires high-boiling, less green solvents | Can be optimized with greener solvent systems acs.org |

Chemo- and Regioselective Synthesis Strategies

The purine ring has multiple nitrogen atoms that can be alkylated, making regioselectivity a significant challenge. ub.edu The synthesis of this compound requires the specific alkylation of the N9 position. Direct alkylation of a purine precursor like N,N-dimethyladenine often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.gov

Several strategies have been developed to control the site of substitution:

Base and Solvent Optimization: The choice of base and solvent system is crucial. For example, using tetrabutylammonium (B224687) hydroxide (B78521) as a base in acetonitrile under microwave irradiation has been shown to regioselectively yield N9-alkylated purines. ub.edu

Mitsunobu Reaction: The Mitsunobu reaction, which uses an alcohol (like ethanol) with triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate (like DEAD or DIAD), is a classic method for N9-alkylation. nih.gov Microwave-assisted Mitsunobu reactions can further enhance efficiency and yield. A study on the alkylation of N,N-dimethyladenine using a Mitsunobu protocol under microwave irradiation reported the formation of the N9-alkylated product, although the N3 isomer was the major product in that specific case. rsc.org

Silylation Followed by Alkylation: A common method to direct alkylation to the N9 position involves first treating the purine with a silylating agent (e.g., HMDS). The silylated intermediate then reacts with an alkyl halide (e.g., ethyl iodide) to furnish the N9-alkylated product. nih.govmdpi.com This approach is particularly useful for preventing O-alkylation in purines with hydroxyl groups.

Catalyst-Driven Regioselectivity: Lewis acids like SnCl4 can be used to catalyze the reaction of N-trimethylsilylated purines with tert-alkyl halides, leading to a direct and regioselective method for introducing bulky alkyl groups at the N7 position. nih.gov While this directs to N7, it highlights the power of catalysts in controlling regiochemistry. Conversely, by adjusting reaction conditions such as temperature, the same method can be tuned to favor the N9 isomer. nih.gov

Table 2: Regioselectivity in the Alkylation of Substituted Adenines

| Method | Reagents | Major Isomer | Minor Isomer(s) | Reference |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halide, Base (e.g., K2CO3) | N9 | N7, N3 | nih.govub.edu |

| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | N9 | N3, N7 | rsc.org |

| Silylation-Alkylation | HMDS, then Alkyl Halide | N9 | - | mdpi.com |

| Lewis Acid Catalysis | tert-Alkyl Halide, SnCl4, ACN, 0 °C | N7 | N9 | nih.gov |

Solid-Phase Synthesis and Combinatorial Chemistry for Purine Libraries

Solid-phase organic synthesis (SPOS) and combinatorial chemistry are revolutionary techniques for rapidly generating large libraries of related compounds for high-throughput screening. nih.govcrsubscription.com These methods are well-suited for the synthesis of diverse purine analogues. acs.org

In SPOS, the purine core or a precursor is attached to a solid support (a resin bead), often via a linker. acs.org A series of chemical reactions are then performed in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts are simply washed away after each step. crsubscription.com

This methodology enables the "mix-and-split" or parallel synthesis of a library of purine analogues. imperial.ac.uk For example, a resin-bound 2,6-dichloropurine scaffold can be reacted with a diverse set of amines at the C6 position, followed by another set of nucleophiles at the C2 position. This creates a large matrix of unique compounds. The final products are then cleaved from the resin for biological evaluation. acs.org

Microwave-assisted techniques have also been integrated into solid-phase synthesis to expedite the creation of these libraries. acs.orgnih.gov The use of specialized low-volume microwave vials allows for efficient reaction optimization and the production of diverse purine libraries on a small scale, which is ideal for discovery chemistry. acs.org

Table 3: Key Steps in Solid-Phase Synthesis of a Purine Library

| Step | Description | Purpose |

|---|---|---|

| 1. Immobilization | The initial purine scaffold (e.g., 2,6-dichloropurine) is attached to a solid support resin via a suitable linker. | Simplifies purification by retaining the compound of interest on the solid phase. acs.org |

| 2. Sequential Reactions | The resin-bound scaffold is subjected to a series of reactions to introduce diversity (e.g., nucleophilic aromatic substitution at C6, then C2). | To build the final molecular structure in a controlled, stepwise manner. acs.org |

| 3. Washing | After each reaction, the resin is washed thoroughly with solvents. | To remove excess reagents and soluble byproducts, eliminating the need for traditional chromatography. crsubscription.com |

| 4. Cleavage | The final, fully elaborated purine analogue is cleaved from the solid support. | To release the purified target compound into solution for analysis and screening. acs.org |

Structure Activity Relationship Sar Investigations of Purine Derivatives

Influence of N9 Substitutions (e.g., the Ethyl Group) on Molecular Recognition and Activity Profiles

The N9 position of the purine (B94841) ring is a common site for substitution, and the nature of the substituent can profoundly impact the molecule's interaction with biological targets. The introduction of an ethyl group at this position, as seen in 9-ethyl-n,n-dimethyl-9h-purin-6-amine, primarily influences the compound's steric and hydrophobic properties.

Table 1: Influence of N9 Substituent on Purine Derivative Activity

| N9 Substituent | Observed Effects on Activity/Binding | Primary Contribution |

|---|---|---|

| Hydrogen | Often serves as a baseline; may allow for different tautomeric forms. | Hydrogen Bonding |

| Methyl | Small increase in lipophilicity; minimal steric bulk. | Hydrophobicity/Sterics |

| Ethyl | Moderate increase in lipophilicity; can fit into small hydrophobic pockets nih.gov. | Hydrophobicity/Sterics |

| Larger Alkyl Chains (e.g., Propyl, Butyl) | Increased hydrophobic interactions; may introduce steric clashes depending on the binding site nih.gov. | Hydrophobicity/Sterics |

| Cyclohexyl | Bulky, hydrophobic group that can occupy larger pockets nih.gov. | Hydrophobicity/Sterics |

| Benzyl | Introduces potential for π-stacking interactions in addition to hydrophobicity. | Hydrophobicity/π-interactions |

Impact of C6 Amine Substitutions (e.g., the N,N-Dimethylamino Group) on Ligand-Target Interactions

The C6 position of the purine scaffold is critical for its interaction with many biological targets, particularly those that recognize adenosine (B11128) or ATP. The exocyclic amine at this position is a key hydrogen-bonding feature. Replacing the hydrogen atoms of the amino group with two methyl groups to form an N,N-dimethylamino substituent drastically alters its interaction capabilities.

The primary impact of this substitution is the loss of hydrogen bond donating ability. While a primary (-NH₂) or secondary (-NHR) amine can act as both a hydrogen bond donor and acceptor, the tertiary N,N-dimethylamino group can only function as a hydrogen bond acceptor. This change can fundamentally alter the binding mode of the ligand. For example, in many kinase inhibitors, the N6-amine forms a crucial hydrogen bond with the "hinge" region of the kinase. The inability of an N,N-dimethylamino group to donate a hydrogen bond would preclude this canonical interaction, suggesting an alternative binding orientation or target class.

Furthermore, the two methyl groups add steric bulk at the C6 position, which can either be beneficial or detrimental depending on the topology of the receptor's binding site. They also increase the lipophilicity of this part of the molecule.

Table 2: Impact of C6-Amine Substitution on Interaction Potential

| C6 Substituent | H-Bond Donor | H-Bond Acceptor | Steric Bulk | Relative Lipophilicity |

|---|---|---|---|---|

| -NH₂ (Amino) | Yes (2) | Yes (1) | Low | Low |

| -NHCH₃ (Methylamino) | Yes (1) | Yes (1) | Moderate | Moderate |

| -N(CH₃)₂ (Dimethylamino) | No | Yes (1) | High | High |

| -NH-benzyl (Benzylamino) | Yes (1) | Yes (1) | Very High | Very High |

Conformational Analysis and Molecular Flexibility in Relation to Biological Activity

The biological activity of a flexible molecule like this compound is dependent on the ensemble of conformations it can adopt in solution and, crucially, the specific conformation it assumes when bound to its target. An accurate description of this conformational behavior is a prerequisite for understanding its activity mdpi.com.

The key sources of flexibility in this molecule are the rotatable bonds associated with the N9-ethyl and C6-N,N-dimethylamino substituents.

N9-Ethyl Group: Rotation around the N9-C(ethyl) bond allows the ethyl group to orient itself in various positions relative to the purine ring. This flexibility enables it to adapt to the shape of hydrophobic pockets in a binding site.

C6-N,N-Dimethylamino Group: There is potential for rotation around the C6-N bond. However, this rotation can be sterically hindered by the hydrogen atom at the C5 position of the purine ring and the methyl groups themselves. The preferred conformation will influence the orientation of the nitrogen lone pair, which is important for its role as a hydrogen bond acceptor.

Computational methods, such as AM1 calculations and molecular dynamics (MD) simulations, are often employed to study the conformational preferences of such ligands mdpi.comnih.gov. These studies help identify low-energy conformations that are likely to be biologically relevant. The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the target's binding site is a critical determinant of its binding affinity and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity nih.gov. This approach is invaluable in medicinal chemistry for predicting the activity of new derivatives and optimizing lead compounds. For purine derivatives, QSAR models often incorporate electronic, steric, and lipophilic descriptors to quantify the effects of different substituents.

Table 3: Common Electronic Descriptors in QSAR

| Descriptor | Description | Relevance to this compound |

|---|---|---|

| Hammett Constant (σ) | Quantifies the electron-donating/withdrawing ability of a substituent on an aromatic ring. | The -N(CH₃)₂ group has a strongly negative σ value, indicating significant electron donation. |

| Dipole Moment | Measures the overall polarity of the molecule. | Substituents alter the charge distribution and thus the dipole moment, affecting solubility and binding. |

| pKa | Indicates the ionization state of the molecule at a given pH. | The basicity of the purine nitrogens is influenced by the electronic effects of the substituents. |

| Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) Energies | Relate to the molecule's ability to donate or accept electrons in charge-transfer interactions. | The electron-donating groups raise the HOMO energy, making the molecule a better electron donor. |

Steric and lipophilic properties are fundamental to a drug's pharmacokinetic and pharmacodynamic profiles. They govern how a molecule fits into its binding site and how it traverses biological membranes.

Lipophilicity: This property, commonly quantified by the partition coefficient (log P), describes a compound's affinity for fatty versus aqueous environments. The ethyl group at N9 and the two methyl groups at the C6-amine significantly increase the lipophilicity of the purine core compared to an unsubstituted adenine (B156593). This can enhance binding to hydrophobic pockets and improve membrane permeability, but excessive lipophilicity can lead to poor solubility and non-specific binding. Research on 9-ethyl-9H-purine derivatives has correlated hydrophobicity (log P) with cytotoxic activity researchgate.net.

Steric Effects: These relate to the size and shape of the molecule and its substituents. The ethyl and dimethylamino groups add considerable bulk to the purine scaffold. Steric parameters, such as Taft's Es constant or molar refractivity (MR), are used in QSAR models to quantify these effects. The steric profile must be complementary to the topology of the target's active site for high-affinity binding to occur.

Table 4: Lipophilic and Steric Parameters for Relevant Substituents

| Substituent | Lipophilicity Constant (π) | Steric Parameter (Molar Refractivity, MR) |

|---|---|---|

| -H | 0.00 | 0.103 |

| -CH₃ | 0.56 | 0.565 |

| -CH₂CH₃ (Ethyl) | 1.02 | 1.030 |

| -N(CH₃)₂ | 0.18 | 1.555 |

Mechanistic Studies of Purine Derivative Interactions with Molecular Targets

Interactions with Nucleic Acid Structures

G-quadruplex Binding, Stabilization, and Recognition Mechanisms

There is currently no available research specifically detailing the interaction of 9-ethyl-n,n-dimethyl-9h-purin-6-amine with G-quadruplex structures.

Formation and Structural Characterization of DNA/RNA Triplexes

Specific studies on the ability of this compound to form or stabilize DNA or RNA triplexes have not been identified in the current body of scientific literature.

Fundamental Mechanisms of Antimetabolite Action on Nucleic Acid Biosynthesis (in vitro and cellular research models)

The potential of this compound to act as an antimetabolite in nucleic acid biosynthesis has not been specifically investigated or reported.

Exploration of Other Key Biological Macromolecules and Pathways

Enzyme Inhibition (beyond kinases) and Mechanistic Enzymology

No specific enzyme inhibition studies, outside of the general context of purine (B94841) derivatives as kinase inhibitors, have been published for this compound.

Protein-Protein Interaction Modulation

There is no available data on the role of this compound in the modulation of protein-protein interactions.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the mechanistic studies of This compound and its modulation of cellular signaling cascades in preclinical research models.

Extensive queries for this particular compound in relation to key signaling pathways such as MAPK/ERK, PI3K/Akt, and cAMP, as well as its effects on gene expression and protein synthesis, did not yield any relevant research findings or data. While research exists for other purine derivatives and their interactions with various molecular targets, the user's strict requirement to focus solely on "this compound" prevents the inclusion of that information.

The CAS Number for this compound has been identified as 5427-22-5. evitachem.com

Therefore, the requested article, including data tables on its effects on cellular signaling, cannot be generated at this time due to the absence of specific preclinical data for this compound in the available literature.

Computational Chemistry and Molecular Modeling in Purine Research

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9-ethyl-N,N-dimethyl-9H-purin-6-amine, docking simulations can be employed to predict its binding mode within the active site of a target protein. This is crucial for understanding its potential biological activity. The process involves preparing the 3D structure of the ligand (this compound) and the receptor (a target protein), followed by a search algorithm that explores various binding poses and a scoring function that estimates the binding affinity for each pose.

For instance, if this compound were to be investigated as an inhibitor of a specific kinase, molecular docking could elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The results of such a simulation would typically be presented in a table summarizing the binding energies and interacting residues.

Table 1: Example Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| 1 | -8.5 | MET80, LEU83, VAL35 | N1 of purine (B94841) with backbone NH of MET80 |

| 2 | -8.2 | LYS20, ASP145 | N7 of purine with side chain of LYS20 |

Note: The data in this table is illustrative and represents typical output from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Energetics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov For this compound, MD simulations can be used to assess the stability of the docked pose, explore its conformational flexibility within the binding site, and calculate more accurate binding free energies.

De Novo Design and Virtual Screening Approaches for Novel Purine Analogues

De novo design involves the creation of novel molecules with desired properties from scratch, often using computational tools. Starting with the scaffold of this compound, de novo design algorithms could suggest modifications to improve its binding affinity or selectivity for a particular target. These algorithms build new molecules by adding or substituting chemical groups and scoring the resulting structures based on their predicted properties.

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a drug target. If this compound is identified as a hit compound, virtual screening can be used to find other similar molecules in chemical databases that might have even better activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties, including optimized geometry, electrostatic potential, and molecular orbital energies (HOMO and LUMO).

Understanding the electronic properties is crucial for explaining the molecule's reactivity and its ability to participate in different types of interactions. For example, the calculated electrostatic potential map can indicate regions of the molecule that are more likely to act as hydrogen bond donors or acceptors.

Table 2: Calculated Quantum Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H13N5 |

| Molecular Weight ( g/mol ) | 191.23 |

| Monoisotopic Mass (Da) | 191.1171 |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Note: This data is based on computational predictions for the specified molecule. guidechem.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a technique used in ligand-based drug design where a set of active molecules is analyzed to identify the essential three-dimensional arrangement of chemical features required for biological activity. If a series of purine analogues related to this compound were known to be active against a specific target, a pharmacophore model could be generated.

This model would consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The resulting pharmacophore can then be used as a 3D query to search for other molecules in a database that fit the model, potentially leading to the discovery of new and diverse chemical scaffolds with the desired biological activity.

Advanced Analytical and Biophysical Characterization Techniques in Purine Research

Spectroscopic Methods for Structural Elucidation of Novel Purine (B94841) Derivatives

Spectroscopic techniques are fundamental in determining the chemical structure of new molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy would be required for the unambiguous identification and structural elucidation of 9-ethyl-N,N-dimethyl-9H-purin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals.

A typical ¹H NMR spectrum would be expected to show distinct signals for the ethyl and dimethylamino groups, as well as for the protons on the purine ring. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts indicating their attachment to a nitrogen atom. The N,N-dimethyl groups would likely appear as a singlet, and the chemical shifts of the C2 and C8 protons of the purine core would be characteristic of the aromatic system.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not currently available.)

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 8.0-8.5 (s, 1H) | 150-155 |

| C4 | - | 152-157 |

| C5 | - | 118-123 |

| C6 | - | 158-163 |

| C8 | 8.5-9.0 (s, 1H) | 140-145 |

| N9-CH₂CH₃ | 4.0-4.5 (q, 2H) | 40-45 |

| N9-CH₂CH₃ | 1.3-1.8 (t, 3H) | 13-18 |

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate the molecular ion. High-Resolution Mass Spectrometry (HRMS) would be essential to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula (C₉H₁₃N₅).

The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Characteristic fragmentation would likely involve the loss of the ethyl group or parts of the dimethylamino group from the purine core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, as well as C=N and C=C stretching vibrations within the purine ring system.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The purine ring system would give rise to characteristic absorption maxima in the UV region, and the position of these maxima can be sensitive to substitution and the solvent environment.

X-Ray Crystallography and Cryo-Electron Microscopy for Ligand-Macromolecule Complex Structures

To understand how this compound interacts with biological targets, such as proteins or nucleic acids, determining the three-dimensional structure of the ligand-macromolecule complex is paramount. X-ray crystallography is the gold standard for obtaining high-resolution structural information of such complexes, provided that suitable crystals can be grown. The resulting electron density map would reveal the precise binding mode of the purine derivative, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In cases where obtaining high-quality crystals is challenging, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for structure determination of large macromolecular complexes.

Biophysical Assays for Binding Affinity and Kinetic Characterization

Biophysical assays are essential for quantifying the binding affinity and kinetics of a ligand to its target macromolecule.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Kₐ), the dissociation constant (K₋), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. Such thermodynamic data is crucial for understanding the driving forces behind the binding event.

For the interaction of this compound with a target protein, an ITC experiment would involve titrating the compound into a solution containing the protein and measuring the heat evolved or absorbed. The resulting binding isotherm would provide a complete thermodynamic profile of the interaction.

Hypothetical ITC Data for the Binding of this compound to a Target Protein (Note: This table is for illustrative purposes only, as experimental data is not currently available.)

| Parameter | Hypothetical Value |

|---|---|

| Stoichiometry (n) | 1 |

| Association Constant (Kₐ) | 1 x 10⁶ M⁻¹ |

| Dissociation Constant (K₋) | 1 µM |

| Enthalpy (ΔH) | -10 kcal/mol |

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful label-free optical techniques for real-time monitoring of molecular interactions. bldpharm.comdiva-portal.org They are instrumental in determining the kinetics (association and dissociation rates) and affinity of binding between a small molecule, such as this compound, and a target macromolecule, which is often a protein or a nucleic acid.

In a typical SPR experiment, a ligand (e.g., a target protein) is immobilized on a sensor chip with a thin gold film. bldpharm.com When a solution containing the analyte (e.g., this compound) flows over the surface, binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. diva-portal.org This change is proportional to the mass accumulating on the surface, allowing for the quantification of binding. diva-portal.org

Biolayer Interferometry (BLI) operates on a similar principle but uses disposable fiber-optic biosensors. nih.govnih.gov Changes in the optical thickness of the biological layer on the sensor tip due to analyte binding are measured as a shift in the interference pattern of reflected white light. nih.gov A key advantage of BLI is its fluidics-free nature, making it robust for analyzing crude or complex samples and suitable for high-throughput screening. nih.govnih.gov

For this compound, these techniques could be employed to screen for its binding partners, such as kinases or other ATP-binding proteins, given its structural similarity to adenine (B156593). Furthermore, its interaction with specific DNA or RNA sequences could be quantified. While specific data for this compound is not available, the table below illustrates typical kinetic parameters that can be obtained from SPR or BLI analysis of a small molecule interacting with a protein target.

| Parameter | Description | Typical Value Range for Small Molecule-Protein Interaction |

| k_a (M⁻¹s⁻¹) ** | Association rate constant | 10³ - 10⁷ |

| k_d (s⁻¹) ** | Dissociation rate constant | 10⁻⁵ - 10⁻² |

| K_D (M) | Equilibrium dissociation constant (k_d/k_a) | 10⁻⁹ - 10⁻⁵ (nM to µM) |

This table represents typical data obtained from SPR/BLI experiments for small molecule-protein interactions and is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

Fluorescence-Based Binding Assays (e.g., Fluorescence Anisotropy, FRET)

Fluorescence-based assays are highly sensitive methods for studying molecular interactions in solution.

Fluorescence Anisotropy (FA) , also known as fluorescence polarization, measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger partner. ambeed.comepa.gov In the context of this compound, a fluorescently labeled DNA or RNA oligonucleotide that is a putative binding partner could be used. In its free state, the small, labeled nucleic acid would tumble rapidly in solution, leading to low fluorescence anisotropy. aoac.org Upon binding of this compound, the resulting complex would be larger, tumble more slowly, and thus exhibit a higher fluorescence anisotropy. aoac.org This change can be titrated to determine the binding affinity (K_D). This method is particularly advantageous for high-throughput screening due to its homogeneous format. researchgate.netresearchgate.net

Förster Resonance Energy Transfer (FRET) is another powerful technique that can measure distances between two fluorophores (a donor and an acceptor). cas.orgptfarm.pl FRET occurs when the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, and the two are in close proximity (typically 1-10 nm). cas.org To study the interaction of this compound, one could envision a scenario where a target protein is labeled with a donor fluorophore and a ligand or another interacting protein is labeled with an acceptor. The binding of the purine derivative could induce a conformational change that alters the distance between the donor and acceptor, leading to a change in FRET efficiency. ptfarm.pl This can be used to monitor binding events and their downstream conformational effects in real-time and in living cells. plos.org

While no specific studies employing FA or FRET for this compound were identified, the principles are well-established for studying interactions of other small molecules. epa.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for DNA/RNA Conformation Studies

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the secondary structure of chiral molecules, including nucleic acids and proteins. mdpi.comastaspice.org It measures the differential absorption of left and right-handed circularly polarized light. DNA and RNA have characteristic CD spectra depending on their conformation (e.g., B-form, A-form, Z-form, or G-quadruplex). astaspice.org

The binding of a small molecule like this compound to DNA or RNA can induce conformational changes in the nucleic acid structure. routledge.com These changes are reflected in alterations of the CD spectrum. For instance, intercalation of a molecule between base pairs or its binding to the grooves of a DNA duplex can significantly change the spectral features. routledge.com By monitoring these spectral changes upon titration of the compound, one can infer the mode of binding and its effect on the nucleic acid's conformation. While the CD spectra of d(purine)•r(pyrimidine) and r(purine)•d(pyrimidine) hybrids show they belong to different structural classes, the binding of a purine derivative could further alter these structures. bldpharm.com

Although specific CD studies on this compound are not available, the table below summarizes the characteristic CD spectral features for different DNA conformations, which would be the basis for such an analysis.

| DNA Conformation | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

| B-form | ~275 | ~245 |

| A-form | ~260 | ~210 |

| Z-form | ~295 | ~260 |

| G-quadruplex (parallel) | ~264 | ~240 |

This table represents characteristic CD spectral features of different DNA conformations and is for illustrative purposes. The actual spectrum would depend on the specific nucleic acid sequence and buffer conditions.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Complex Analysis in Research

Chromatographic and electrophoretic methods are indispensable for determining the purity of a compound and for analyzing complex mixtures in research settings.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. chemscene.com For a purine derivative like this compound, reversed-phase HPLC (RP-HPLC) would be a common method for purity assessment. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be modulated by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH-modifying additive.

Various detection methods can be coupled with HPLC for comprehensive analysis:

UV-Vis Detection: Purine derivatives have strong UV absorbance due to their aromatic ring system, making UV detection a simple and robust method for quantification.

Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides mass-to-charge ratio information, allowing for definitive identification of the compound and its impurities or metabolites.

Diode Array Detection (DAD): Provides UV-Vis spectra of the eluting peaks, which can help in peak identification and purity assessment.

A typical HPLC method for a purine analog might use a C18 column with a gradient elution of acetonitrile in an aqueous buffer.

Capillary Electrophoresis (CE) for Interaction Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample consumption. CE can be used to study the interactions between small molecules and macromolecules. In affinity CE, the migration time of a molecule will change upon binding to an interacting partner that is also present in the electrophoresis buffer. This shift in migration time can be used to determine binding constants. For this compound, its interaction with potential protein or nucleic acid targets could be characterized using this method. Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be employed to separate neutral and charged species simultaneously.

Gel Electrophoresis and Footprinting Assays for Nucleic Acid Interactions

Gel electrophoresis is a fundamental technique for separating macromolecules like DNA and RNA based on their size and charge. An Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a common method to study protein-nucleic acid or small molecule-nucleic acid interactions. In an EMSA, a labeled nucleic acid probe is incubated with the molecule of interest, in this case, this compound. If binding occurs, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel compared to the free probe, resulting in a "shifted" band.

DNase I footprinting is a related technique used to identify the specific binding site of a molecule on a DNA sequence. A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with the binding molecule and then lightly treated with DNase I, an enzyme that cleaves the DNA backbone. The regions of the DNA where the molecule is bound will be protected from cleavage. When the resulting DNA fragments are separated on a denaturing gel, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments. This allows for the precise mapping of the binding site of this compound on a DNA strand. A similar approach, using ribonucleases, can be applied to RNA.

Development and Academic Investigation of Purine Derivatives and Analogues

Design Principles for Tailoring Selectivity and Potency

The rational design of purine (B94841) analogues is a cornerstone of their development as research tools and therapeutic candidates. The primary goal is to achieve high potency for a specific biological target while minimizing off-target effects. This is accomplished by strategically modifying the purine scaffold to exploit differences in the target's binding site compared to other proteins.

For instance, in the context of protein kinases, a major target class for purine derivatives, selectivity is often governed by the interactions of substituents with specific regions of the ATP-binding pocket. The N6 and N9 positions are critical for establishing these interactions.

N9 Substitution: The group at the N9 position, such as the ethyl group in 9-ethyl-N,N-dimethyl-9H-purin-6-amine, typically projects into a solvent-exposed region or a hydrophobic pocket of the binding site. Altering the size, shape, and polarity of this substituent can significantly impact binding affinity and selectivity. For example, a study on N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives showed that varying the N9 substituent (from alkyl chains to tetrahydropyranyl groups) dramatically altered their activity in cytokinin bioassays, even though many were not recognized by the primary cytokinin receptors. nih.gov This highlights how N9 modifications can fine-tune biological outcomes.

N6 Substitution: The substituent at the C6 position, an N,N-dimethylamino group in the target compound, is pivotal for forming hydrogen bonds and other interactions within the ATP-binding site. The nature of the amine substitution (primary, secondary, or tertiary) and the size of the alkyl groups influence the compound's interaction profile. For example, in the design of inhibitors for phosphoinositide 3-kinases (PI3Ks), a series of 2,9-disubstituted-6-morpholino purine derivatives were investigated, where the morpholino group at C6 was a key feature for binding. nih.gov

The overarching design principle involves creating a molecule that complements the unique topology and chemical environment of the target's binding pocket. This is often guided by structural biology, such as X-ray crystallography of ligand-protein complexes, and computational modeling to predict binding modes and affinities. nih.govnih.gov

Systematic Exploration of Substituent Effects on Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications influence the biological activity of a compound series. For N6,N9-disubstituted purines, SAR investigations systematically vary the substituents at these positions and others (like C2 and C8) to build a comprehensive picture of the molecular requirements for activity.

A hypothetical SAR study for a series related to this compound might explore the following variations:

Varying the N9-Alkyl Chain: Researchers would synthesize analogues with different alkyl chains at the N9 position (e.g., methyl, propyl, butyl, cyclopropylmethyl) to determine the optimal size and shape for the targeted binding pocket. uni.lu Data from such a study could reveal whether a linear or branched chain is preferred and if there is a size limit for this substituent.

Modulating the N6-Amine: Analogues with different N6-amino groups would be synthesized. This could include primary amines (-NH2), secondary amines (e.g., -NH-methyl, -NH-ethyl), and various cyclic amines (e.g., piperidine, morpholine). sigmaaldrich.com The N,N-dimethyl substitution on the target compound represents a tertiary amine, which cannot act as a hydrogen bond donor, a feature that could be critical for selectivity against certain targets.

Introducing Other Substituents: Further exploration would involve adding substituents at the C2 or C8 positions of the purine ring to probe for additional binding interactions or to modulate the electronic properties of the purine system.

The results of these systematic explorations are often compiled into data tables that correlate structural changes with biological activity, typically measured as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Hypothetical SAR Data for N6,N9-Disubstituted Purine Analogues

This table is illustrative and based on common findings in purine chemistry; the compounds and values are not from a single specific study.

| Compound ID | N9-Substituent | N6-Substituent | C2-Substituent | Kinase X IC50 (nM) |

|---|---|---|---|---|

| A-1 | -CH3 | -NH(CH3) | -H | 150 |

| A-2 | -CH2CH3 | -NH(CH3) | -H | 85 |

| A-3 (Analogous) | -CH2CH3 | -N(CH3)2 | -H | 250 |

| A-4 | -CH2CH3 | -NH(Cyclopropyl) | -H | 40 |

This hypothetical data illustrates how changing the N6-substituent from a secondary amine (A-4) to a tertiary amine (A-3) could decrease potency, perhaps due to the loss of a key hydrogen bond. It also shows how adding a C2-amino group (A-5) can significantly enhance potency.

Hybrid Molecules and Multi-Targeting Strategies Based on the Purine Scaffold

A growing strategy in chemical biology and drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. mdpi.comnih.gov This approach can lead to compounds with dual or multiple modes of action, potentially offering enhanced efficacy or the ability to overcome resistance mechanisms. The purine scaffold is an excellent foundation for designing such multi-targeting agents. mdpi.com

Researchers have designed purine-based hybrids for various purposes, including dual kinase inhibition. nih.gov For example, a single molecule might be designed to inhibit two different kinases in a cancer signaling pathway. This can be achieved by linking a purine moiety to another heterocyclic scaffold known to inhibit the second target. nih.gov A study by Mashooq et al. reported the synthesis of purine-sulfonamide hybrids, which demonstrated significant anti-cancer properties by combining the purine core with a sulfonamide moiety. nih.gov

Another example involves fusing the purine ring system with other heterocycles to create novel scaffolds with unique properties. The integration of purine, pyrazole, and thiazole (B1198619) fragments into a single framework was explored to combine nucleobase mimicry with antioxidant and kinase-inhibitory activities. mdpi.com The design of these molecules requires a deep understanding of the SAR for each component pharmacophore to ensure that they can bind to their respective targets simultaneously or in a coordinated manner.

Prodrug and Bioprecursor Design for Enhanced Research Utility

While a compound may show high potency in a biochemical assay, its utility in cell-based experiments or in vivo models can be limited by poor physicochemical properties, such as low aqueous solubility or poor cell membrane permeability. jiwaji.edu To overcome these barriers, researchers often employ a prodrug strategy. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. ijpcbs.com

For purine analogues, several prodrug approaches can be considered:

Improving Permeability: Many purine analogues are highly polar and struggle to cross the lipid bilayer of cell membranes. jiwaji.edu To enhance lipophilicity and improve passive diffusion, polar functional groups (like hydroxyls or amines) can be temporarily masked with lipophilic moieties, such as esters or carbamates. These masking groups are designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active compound inside the cell. ijpcbs.com

Increasing Solubility: Conversely, if a purine derivative is too lipophilic and suffers from poor aqueous solubility, a prodrug approach can be used to attach a polar, water-solubilizing group. This group, such as a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain, can be cleaved to release the active drug.

Targeted Delivery: More advanced prodrug strategies aim for targeted drug release. For example, linking a purine analogue to a dipeptide can enable its transport across the intestinal barrier via peptide transporters like PepT1, potentially improving oral bioavailability for in vivo studies. nih.gov

The design of a successful prodrug requires a careful balance: the linkage between the drug and the promoiety must be stable enough to prevent premature cleavage but labile enough to ensure efficient release of the active compound at the desired site of action. jiwaji.eduresearchgate.net

Future Directions and Emerging Frontiers in Purine Chemical Biology Research

Discovery of Novel Biological Targets for Purine (B94841) Derivatives

The therapeutic potential of purine derivatives has been demonstrated against a multitude of diseases, including roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.gov A primary frontier in purine research is the continued discovery and validation of novel biological targets. For derivatives such as 9-ethyl-n,n-dimethyl-9h-purin-6-amine , which belongs to the 2,6,9-trisubstituted purine family, the focus has heavily been on enzymes that bind ATP.

Research has shown that the substitution pattern at the C-2, C-6, and N-9 positions of the purine ring is critical for achieving high binding affinity and selectivity, particularly for protein kinases. nih.gov Many kinases are implicated in carcinogenesis, making them prime targets for cancer therapy. nih.gov For example, 2,6,9-trisubstituted purines have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), Src, and VEGFR2. nih.gov Beyond these, novel targets for purine analogues are continually being identified. Recent studies have explored purine-scaffold compounds as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability of many oncoproteins. nih.gov Furthermore, computational screening efforts have identified purine analogues as potential inhibitors of Katanin, a microtubule-severing enzyme, suggesting new avenues for therapeutic intervention. nih.gov

While the specific targets of This compound are yet to be fully elucidated in published literature, its structure makes it an ideal candidate for screening against newly identified or less-explored ATP-binding proteins and other enzyme classes.

Table 1: Potential Biological Target Classes for Purine Derivatives| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | CDKs, Src, Abl, VEGFR2 | Oncology | nih.govacs.org |

| Molecular Chaperones | Hsp90 | Oncology, Neurodegeneration | nih.gov |

| Microtubule-Associated Enzymes | Katanin | Oncology | nih.gov |

| Phosphodiesterases (PDEs) | Various | Inflammation, Cardiovascular | nih.gov |

| Purinergic Receptors | Adenosine (B11128) Receptors | Neurology, Inflammation | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Purine Analogue Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research by accelerating the design and optimization of new chemical entities. For purine analogues like This compound , these computational tools offer a powerful approach to navigate the vast chemical space and predict biological activity.

One major application is in high-throughput virtual screening, where ML algorithms can rapidly assess large libraries of compounds against a specific biological target. nih.gov For instance, a recent study utilized virtual screening of a purine-compound library to identify novel inhibitors of the katanin enzyme. nih.gov Another key area is the development of Quantitative Structure-Activity Relationship (QSAR) models. For 2,6,9-trisubstituted purines, 3D-QSAR models have been successfully employed to understand how steric and electronic properties of the substituents influence anticancer activity, providing crucial insights for designing more potent compounds. nih.gov

These AI/ML methodologies can be directly applied to the study of This compound . By training models on existing data from similar purine derivatives, researchers could predict its potential biological targets, optimize its structure to enhance potency or selectivity, and even use generative models to design novel analogues with superior therapeutic profiles.

Table 2: Role of AI/ML in Purine Analogue Development| Development Stage | AI/ML Application | Objective | Reference |

|---|---|---|---|

| Hit Identification | Virtual Screening & Molecular Docking | Identify potential binders from large compound libraries. | nih.gov |

| Lead Optimization | QSAR Modeling | Predict activity based on chemical structure to guide modifications. | nih.gov |

| De Novo Design | Generative Models | Design novel molecules with desired properties. | cadence.comewadirect.com |

| Synthesis Planning | Retrosynthesis Algorithms | Predict efficient chemical synthesis routes. |

Development of Opto- and Photo-Controllable Purine Derivatives for Basic Research

Photopharmacology is an emerging frontier that uses light to control the activity of bioactive molecules with high spatiotemporal precision. This approach offers unprecedented control for basic research, allowing scientists to activate or deactivate a compound's function in specific cells or tissues at a precise moment. Developing photo-controllable versions of purine derivatives is a promising research direction.

This can be achieved by incorporating photoswitchable moieties, such as an azobenzene (B91143) group, into the purine scaffold. This modification would allow the compound to be reversibly isomerized between an active and an inactive state using different wavelengths of light. For a molecule like This compound , a photoswitch could potentially be installed on the N9-ethyl group or replace one of the N6-methyl groups. Alternatively, the purine could be "photocaged," where a photolabile group masks its activity until it is cleaved by light, releasing the active compound. While the synthesis of purines can involve photochemical steps like photoaddition, the development of functionally photoswitchable purine analogues for biological control is a more advanced goal. acs.org Such tools would be invaluable for dissecting the complex signaling pathways modulated by purine derivatives in living systems.

Expanding the Scope of Purine Scaffolds in Material Science and Nanotechnology (Academic Focus)

Beyond pharmacology, the unique structural properties of the purine scaffold are being explored for applications in material science and nanotechnology. The planar, aromatic nature of the purine ring system, combined with its capacity for hydrogen bonding and π-π stacking, makes it an ideal building block for creating ordered supramolecular structures. nih.gov

Research has shown that purine-containing molecules can be used as ligands to coordinate with metal ions or to self-assemble into nanomaterials. nih.gov Some natural and synthetic purine conjugates have been studied for their ability to form supramolecular gels, a class of soft materials with potential applications in biomedicine and beyond. researchgate.net The purine scaffold can be incorporated into larger molecular frameworks to create functional materials with specific electronic or recognition properties. For This compound , the purine core provides a platform for self-assembly, while the substituents could be tailored to tune solubility and intermolecular interactions. The N9-ethyl group, for example, could be functionalized to tether the molecule to a polymer or a nanoparticle surface, creating hybrid materials with novel functions.

Table 3: Potential Applications of Purine Scaffolds in Material Science| Application Area | Underlying Principle | Potential Use | Reference |

|---|---|---|---|

| Supramolecular Gels | Self-assembly via H-bonding and π-stacking | Drug delivery, tissue engineering | researchgate.net |

| Metal-Organic Frameworks (MOFs) | Coordination of purine nitrogen atoms to metal ions | Gas storage, catalysis, sensing | nih.gov |

| Functionalized Nanoparticles | Covalent attachment of purine derivatives to surfaces | Targeted imaging, biosensors | |

| Molecular Electronics | Electron-rich nature of the aromatic system | Components in organic semiconductors |

Advanced Methodologies for Probing Dynamic Ligand-Target Interactions

To fully understand the biological effects of any compound, it is crucial to move beyond simple measures of activity and probe the detailed dynamics of its interaction with its target. For This compound , a suite of advanced biophysical and computational methods is essential to characterize its binding mechanism. frontiersin.orgnih.gov

Techniques like Surface Plasmon Resonance (SPR) allow for the real-time, label-free measurement of binding kinetics (the rates of association and dissociation) and affinity. frontiersin.orgnih.govIsothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, measuring the enthalpy and entropy of interaction. frontiersin.orgNuclear Magnetic Resonance (NMR) spectroscopy can define the binding interface at an atomic level, showing precisely which atoms of the ligand and the protein are in contact. frontiersin.org

Complementing these experimental techniques, molecular dynamics (MD) simulations provide a computational "microscope" to visualize how the ligand behaves within the target's binding site over time, revealing key hydrogen bonds and conformational changes that govern the interaction. nih.gov The application of these advanced methodologies is critical for transforming a promising chemical scaffold into a well-understood chemical probe or a rationally designed therapeutic agent.

Table 4: Comparison of Advanced Methodologies for Studying Ligand-Target Interactions| Methodology | Key Information Provided | Primary Advantage | Reference |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Real-time, label-free analysis | frontiersin.orgnih.gov |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), stoichiometry (n) | Direct measurement of binding energetics | frontiersin.org |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes | Atomic-level resolution in solution | frontiersin.org |

| Mass Spectrometry (MS) | Binding stoichiometry, non-covalent complexes | High sensitivity and mass accuracy | frontiersin.orgnih.gov |

| Molecular Dynamics (MD) Simulation | Dynamic interactions, conformational changes | Visualizing dynamic behavior over time | nih.gov |

Q & A

What are the standard synthetic routes for 9-ethyl-N,N-dimethyl-9H-purin-6-amine, and how can reaction conditions be optimized for yield?

Level: Basic

Answer:

The synthesis typically involves nucleophilic substitution at the purine C6 position. A common method uses 2,6-dichloro-9-ethylpurine as a precursor, reacting with dimethylamine under controlled pH (8–9) in polar aprotic solvents like DMF or THF. Microwave-assisted synthesis (110–140°C, 30–60 min) significantly improves reaction efficiency and yield (>80%) compared to conventional heating . Optimization requires monitoring solvent polarity, temperature, and stoichiometry of dimethylamine to minimize byproducts like N7-substituted isomers. Post-reaction purification via silica gel chromatography with gradient elution (e.g., EtOAc/hexanes) is critical .

How can the structure of this compound be unambiguously confirmed?

Level: Basic

Answer:

Structural confirmation employs:

- X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (a = 12.048 Å, b = 8.769 Å, c = 11.554 Å, β = 109.97°) provides definitive bond lengths/angles .

- NMR spectroscopy : Key signals include δH 1.28–1.38 ppm (triplet, CH2CH3), 3.0–4.4 ppm (multiplet, N,N-dimethyl and ethyl groups), and absence of NH2 protons confirms substitution at C6 .

- High-resolution mass spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> at m/z 239.71 (C10H14ClN5) validates the molecular formula .

What computational and experimental strategies are used to analyze structure-activity relationships (SAR) of 9-ethylpurine derivatives?

Level: Advanced

Answer:

- Molecular docking : Models interactions with target receptors (e.g., adenosine receptors) by optimizing substituent positions (e.g., ethyl group at N9) for steric and electronic complementarity .

- Biological assays : Radioligand binding studies using CHO cell membranes expressing human adenosine receptors quantify affinity (Ki). For example, 2-substituents (e.g., phenoxy groups) modulate selectivity for A2A vs. A1 receptors .

- QSAR modeling : Correlates Hammett σ values of substituents with logP and IC50 data to predict pharmacokinetic properties .

How can researchers resolve contradictions in biological activity data for this compound analogs?

Level: Advanced

Answer:

Contradictions may arise from:

- Impurity profiles : HPLC-MS analysis (C18 column, 0.1% TFA/MeCN gradient) identifies byproducts (e.g., N7 isomers) that skew activity .

- Assay variability : Standardize protocols (e.g., membrane preparation from identical cell batches, fixed ATP concentrations) to reduce inter-lab variability .

- Solubility effects : Pre-solubilize compounds in DMSO (<1% v/v) and verify solubility in assay buffers via nephelometry to avoid false negatives .

What crystallographic techniques are essential for characterizing polymorphs of 9-ethylpurine derivatives?

Level: Advanced

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves polymorphic differences via Hirshfeld surface analysis (e.g., C–H···N vs. π-π stacking interactions) .

- Powder XRD (PXRD) : Distinguishes between crystalline forms (e.g., anhydrous vs. solvates) using peak position/intensity comparisons .

- Thermal analysis : DSC/TGA identifies phase transitions (e.g., melting points 169–183°C) correlated with stability .

How can researchers design analogs of this compound to enhance metabolic stability?

Level: Advanced

Answer:

- Isotere replacement : Substitute the ethyl group with cyclopropyl (improves CYP450 resistance) or fluorinated alkyl chains (reduces oxidative metabolism) .

- Prodrug strategies : Introduce phosphate esters at N9 (e.g., vidarabine phosphate analogs) for targeted release in acidic environments .

- In vitro microsomal assays : Monitor metabolite formation (LC-MS/MS) to identify vulnerable sites for modification .

Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C10H14ClN5 | |

| Melting point | 169–171°C | |

| logP (calc.) | 1.8 ± 0.3 | |

| Solubility (DMSO) | 16.67–53 mg/mL |

Table 2. Common Analytical Methods for Purity Assessment

| Technique | Application | Reference |

|---|---|---|

| HPLC-MS (ESI+) | Quantifies impurities ≥0.1% | |

| <sup>1</sup>H NMR | Detects residual solvents (e.g., DMF) | |

| Elemental analysis | Validates C, H, N, Cl content (±0.3%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.